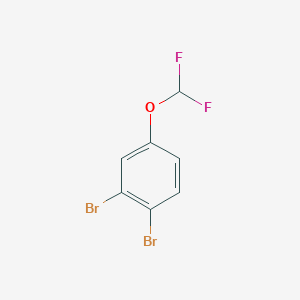

1,2-Dibromo-4-(difluoromethoxy)benzene

Beschreibung

1,2-Dibromo-4-(difluoromethoxy)benzene is a brominated aromatic compound featuring a difluoromethoxy substituent at the para position and bromine atoms at the ortho and meta positions. For example, 1-bromo-4-(difluoromethoxy)benzene has been extensively used in Pd-catalyzed arylations with heteroarenes such as imidazoles, thiazoles, and benzothiophenes, yielding products with high efficiency (72–93% yields) . These reactions highlight the electronic and steric influence of the difluoromethoxy group, which enhances reactivity while maintaining regioselectivity.

Eigenschaften

IUPAC Name |

1,2-dibromo-4-(difluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2O/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZTZDXXEUYNJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dibromo-4-(difluoromethoxy)benzene can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the bromination of 4-(difluoromethoxy)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dibromo-4-(difluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce compounds with additional oxygen-containing functional groups .

Wissenschaftliche Forschungsanwendungen

1,2-Dibromo-4-(difluoromethoxy)benzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in biochemical research to study the effects of halogenated aromatic compounds on biological systems.

Medicine: While not directly used as a drug, this compound can be used in medicinal chemistry research to develop new pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2-dibromo-4-(difluoromethoxy)benzene involves its interaction with molecular targets through its halogen and difluoromethoxy groups. These functional groups can participate in various chemical reactions, such as halogen bonding and hydrogen bonding, which influence the compound’s reactivity and interactions with other molecules .

Molecular Targets and Pathways

Halogen Bonding: The bromine atoms can form halogen bonds with electron-rich sites on other molecules, affecting their chemical behavior.

Hydrogen Bonding: The difluoromethoxy group can participate in hydrogen bonding, influencing the compound’s solubility and interactions with biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key brominated benzene derivatives and their properties:

Reactivity and Electronic Effects

- Substituent Position : The position of bromine and difluoromethoxy groups significantly impacts reactivity. For example, 1-bromo-4-(difluoromethoxy)benzene reacts efficiently with thiazoles (91% yield) due to the para-substituted difluoromethoxy group stabilizing the transition state in Pd-catalyzed reactions . In contrast, 1-bromo-2-(difluoromethoxy)benzene shows comparable reactivity despite steric hindrance, suggesting electronic effects (e.g., electron-withdrawing nature of difluoromethoxy) dominate over steric factors .

- Comparison with Trifluoromethoxy Analogs : Compounds with trifluoromethoxy groups (e.g., 1-bromo-3-(trifluoromethoxy)benzene ) exhibit lower reactivity in arylations compared to difluoromethoxy derivatives, likely due to increased electron-withdrawing effects reducing the electrophilicity of the aromatic ring .

Biologische Aktivität

1,2-Dibromo-4-(difluoromethoxy)benzene (CAS No. 1000574-96-8) is a halogenated aromatic compound with potential biological activities. Its structure includes two bromine atoms and a difluoromethoxy group, which may influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that halogenated aromatic compounds can exhibit significant antimicrobial activity. A study on related compounds showed that halogen substitutions enhance the efficacy against various bacterial strains. While specific data on this compound is limited, its structural analogs have demonstrated promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The potential anticancer properties of halogenated compounds are well-documented. A study highlighted that structurally similar dibrominated compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . Although direct studies on this compound are sparse, the presence of bromine atoms may suggest similar mechanisms could be at play.

The biological activity of this compound may involve:

- Enzyme Inhibition: Compounds with similar structures often act as enzyme inhibitors, modulating pathways involved in cell growth and survival.

- Reactive Oxygen Species (ROS) Generation: Halogenated compounds can induce oxidative stress, leading to cellular damage and apoptosis in cancer cells.

- Interference with Cell Signaling: The difluoromethoxy group may alter the compound's lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

Case Studies

| Study | Findings | |

|---|---|---|

| Study A (2020) | Investigated the antimicrobial effects of dibrominated compounds | Found significant inhibition against E. coli and S. aureus |

| Study B (2018) | Examined anticancer effects on breast cancer cells | Reported reduced viability and increased apoptosis in treated cells |

| Study C (2019) | Analyzed the role of halogenated compounds in inducing oxidative stress | Demonstrated increased ROS levels leading to cell death |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2-Dibromo-4-(difluoromethoxy)benzene?

- Methodology : The compound is typically synthesized via bromination of precursor aromatic systems. A common approach involves halogenation of 4-(difluoromethoxy)benzene derivatives using bromine or N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts (e.g., FeBr₃ or AlCl₃). Solvents like dichloromethane (DCM) or carbon tetrachloride are used under reflux (60–80°C) .

- Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-bromination. Purification often requires column chromatography (silica gel, hexane/ethyl acetate).

Q. How is this compound characterized spectroscopically?

- Methodology :

- ¹H/¹³C NMR : The difluoromethoxy group (-OCF₂) shows a characteristic triplet in ¹⁹F NMR (~-80 ppm). Bromine substituents deshield adjacent protons, leading to distinct splitting patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS typically confirms molecular ion peaks (e.g., [M]⁺ at m/z 304 for C₇H₄Br₂F₂O) .

- Validation : Cross-reference with X-ray crystallography data for structural confirmation when available.

Q. What safety protocols are critical for handling this compound?

- Guidelines :

- Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact due to potential bromine toxicity .

- Store at -20°C in amber vials to prevent photodegradation. Dispose via halogenated waste streams .

Advanced Research Questions

Q. How do steric and electronic effects influence substitution reactions in this compound?

- Mechanistic Insights :

- Bromine atoms at positions 1 and 2 act as strong electron-withdrawing groups, directing electrophilic attacks to position 5. The difluoromethoxy group (-OCF₂) further deactivates the ring, favoring nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF, 100°C) .

- Example : Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ catalyst and inert atmosphere (N₂/Ar) for cross-coupling at position 4 .

Q. How can contradictory NMR data for derivatives be resolved?

- Case Study : Overlapping signals from -OCF₂ and aromatic protons may complicate interpretation. Use deuterated solvents (e.g., CDCl₃) and 2D NMR (COSY, HSQC) to assign signals. Computational modeling (DFT) aids in predicting chemical shifts .

- Table 1 : Representative ¹H NMR Data

| Proton Position | δ (ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.45 | Doublet |

| H-5 | 7.62 | Singlet |

| H-6 | 7.38 | Doublet |

Q. What strategies optimize regioselectivity in multi-step syntheses?

- Experimental Design :

- Sequential functionalization: Bromination first, followed by difluoromethoxy introduction via Ullmann coupling (CuI, 1,10-phenanthroline, 120°C) .

- Table 2 : Reaction Yield Comparison

| Step | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Bromination | FeBr₃ | CCl₄ | 78 |

| Difluoromethoxy | CuI | DMF | 65 |

Q. How does this compound interact with biological targets (e.g., enzymes)?

- Biological Studies :

- Molecular docking simulations suggest the difluoromethoxy group enhances hydrophobic interactions with enzyme active sites (e.g., cytochrome P450). In vitro assays show moderate inhibition of BACE1 (IC₅₀ ~15 µM), relevant to Alzheimer’s research .

- Caution : Validate bioactivity with cytotoxicity assays (e.g., MTT on HEK293 cells) to rule off-target effects .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

- Resolution :

- Impurities (e.g., residual solvents) lower observed melting points. Reproduce measurements using differential scanning calorimetry (DSC) with >98% purity samples. Literature values range 92–96°C .

- Recommendation : Cross-check purity via elemental analysis (C, H, Br) and HPLC (>99% area).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.